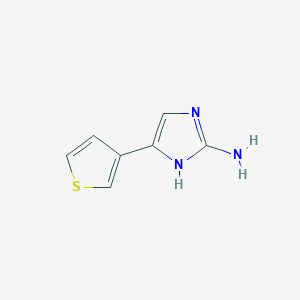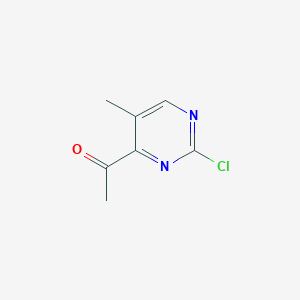
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone
Vue d'ensemble
Description
“1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 1416351-95-5 . It has a molecular weight of 170.6 and its IUPAC name is 1-(2-chloro-5-methylpyrimidin-4-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O/c1-4-3-9-7(8)10-6(4)5(2)11/h3H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds: The condensation of 1-(2,4-dihydroxyphenyl)ethanone derivatives with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, yielding isoflavones and various heterocyclic compounds like 4,5-diaryl-substituted 2-aminopyrimidine in good yields. This demonstrates the utility of related ethanone compounds in synthesizing complex heterocyclic structures with potential biological activities (Moskvina et al., 2015).
Catalysis and Material Science
- Catalytic Behavior of Metal Complexes: The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its coordination with iron(II) and cobalt(II) dichloride forms complexes that exhibit good catalytic activities for ethylene reactivity, highlighting the role of ethanone derivatives in developing catalysts for polymerization and oligomerization processes (Sun et al., 2007).
Pharmaceutical Chemistry and Drug Design
- Synthesis and Antimicrobial Activity: Compounds derived from the synthesis involving 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone demonstrate excellent antimicrobial activities, indicating the potential of chloro-substituted ethanone derivatives in developing new antimicrobial agents (Sherekar et al., 2022).
- Anticorrosive Agents: The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone and its application as a corrosion inhibitor for mild steel in corrosive environments showcases the role of ethanone derivatives in material protection and preservation (Jawad et al., 2020).
Supramolecular Chemistry
- Supramolecular Assemblies: The co-crystallization of 5-ferrocenylpyrimidine with various carboxylic acids and aromatic alcohols leads to the formation of hydrogen-bonded supramolecular architectures, demonstrating the utility of pyrimidine derivatives in constructing complex molecular assemblies (Horikoshi et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
1-(2-chloro-5-methylpyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-9-7(8)10-6(4)5(2)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHJYYUFCTRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735271 | |
| Record name | 1-(2-Chloro-5-methylpyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone | |
CAS RN |
1416351-95-5 | |
| Record name | 1-(2-Chloro-5-methylpyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)
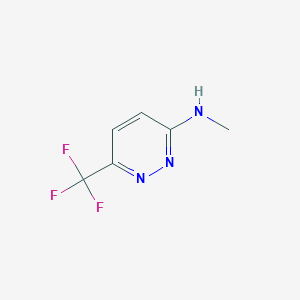



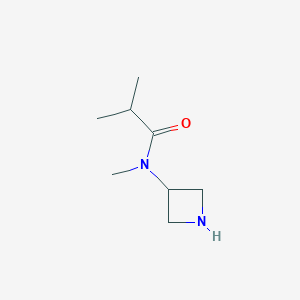

![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)
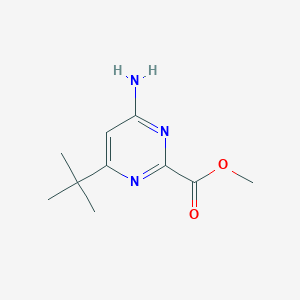
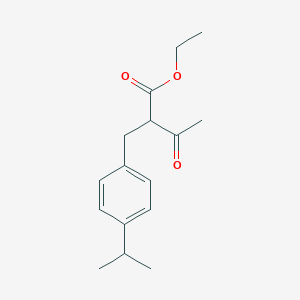

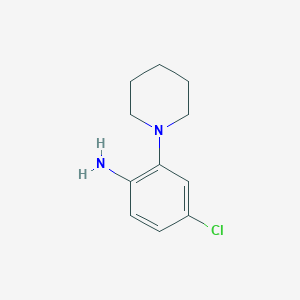
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
